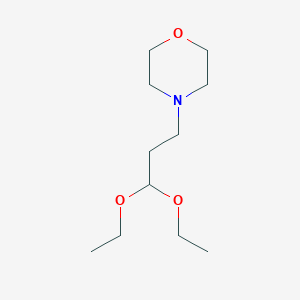

4-(3,3-Diethoxy-propyl)-morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

4-(3,3-diethoxypropyl)morpholine |

InChI |

InChI=1S/C11H23NO3/c1-3-14-11(15-4-2)5-6-12-7-9-13-10-8-12/h11H,3-10H2,1-2H3 |

InChI Key |

NAJRNVLBBDDRRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCN1CCOCC1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,3 Diethoxy Propyl Morpholine

Direct Synthesis Strategies

Direct synthesis provides efficient and often high-yielding routes to 4-(3,3-diethoxy-propyl)-morpholine by assembling the key fragments in a single transformative step. These methods are favored for their atom economy and straightforward execution.

Approaches Involving Acetalization Reactions with Morpholine (B109124) Nucleophiles

One of the most common direct methods involves the nucleophilic substitution of a suitable electrophile by morpholine. In this approach, morpholine acts as the nucleophile, attacking a three-carbon electrophile that already contains the diethoxy acetal (B89532) moiety. A typical substrate for this reaction is a 1-halo-3,3-diethoxypropane, such as 3-bromo-1,1-diethoxypropane.

The reaction proceeds via a standard SN2 mechanism, where the secondary amine of the morpholine ring displaces the halide leaving group. This process is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby driving the reaction to completion. The choice of solvent and base can be optimized to improve reaction rates and yield.

Table 1: Representative Conditions for Alkylation of Morpholine

| Alkylating Agent | Base | Solvent | Temperature | Yield |

| 3-bromo-1,1-diethoxypropane | Potassium Carbonate | Acetonitrile (B52724) | Reflux | High |

| 3-chloro-1,1-diethoxypropane | Sodium Bicarbonate | Ethanol (B145695) | 80 °C | Moderate |

This method is advantageous due to the commercial availability of the starting materials and the robustness of the nucleophilic substitution reaction.

Condensation and Alkylation Reactions Utilizing 3,3-Diethoxypropionaldehyde Precursors

A powerful and widely used alternative for forming the C-N bond is reductive amination. sci-hub.ru This strategy utilizes 3,3-diethoxypropionaldehyde and morpholine as the primary precursors. The reaction proceeds in a one-pot fashion, beginning with the formation of an intermediate enamine or iminium ion from the condensation of morpholine with the aldehyde.

This intermediate is not isolated but is immediately reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective for this transformation due to its mildness and selectivity for iminium ions over aldehydes. sci-hub.ru Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can also be used. sci-hub.ru

Table 2: Comparison of Reducing Agents for Reductive Amination

| Aldehyde | Amine | Reducing Agent | Solvent | Key Features |

| 3,3-Diethoxypropionaldehyde | Morpholine | NaBH(OAc)₃ | Dichloromethane (DCM) | Mild, high selectivity, no pH control needed. sci-hub.ru |

| 3,3-Diethoxypropionaldehyde | Morpholine | NaBH₄ / Ti(OiPr)₄ | Ethanol | Requires Lewis acid co-reagent. |

| 3,3-Diethoxypropionaldehyde | Morpholine | H₂ / Pd/C | Methanol | Catalytic, environmentally friendly, requires pressure equipment. |

This method is highly efficient and a cornerstone in the synthesis of many substituted amines in pharmaceutical and chemical research. sci-hub.ru

Indirect Synthesis Pathways via Functional Group Transformations

Indirect pathways begin with a molecule that already contains the 4-propyl-morpholine core structure, followed by functional group interconversion to install the diethyl acetal.

Conversion of 4-(3-Hydroxypropyl)-morpholine Derivatives

A logical precursor for indirect synthesis is 4-(3-hydroxypropyl)-morpholine, which contains the required carbon skeleton. The synthetic challenge lies in converting the terminal primary alcohol into the diethyl acetal. A direct one-step conversion is not feasible; therefore, a two-step sequence is employed.

First, the primary alcohol of 4-(3-hydroxypropyl)-morpholine is oxidized to the corresponding aldehyde, 4-(3-oxopropyl)morpholine. This oxidation can be accomplished using a variety of modern oxidation reagents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions, which are known for their mildness and high efficiency in converting primary alcohols to aldehydes with minimal overoxidation.

In the second step, the resulting aldehyde undergoes an acetalization reaction. By treating 4-(3-oxopropyl)morpholine with ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid), the diethyl acetal is formed. This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the product.

The concept of stereoselective hydroxylation is not directly applicable to the synthesis of the achiral target compound this compound from 4-(3-hydroxypropyl)-morpholine. Stereoselective hydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, are designed to introduce two hydroxyl groups across a double bond with specific stereochemistry. This would be a circuitous and unnecessary route for the synthesis of an acetal from an alcohol. The transformation of the hydroxyl group, as described above via oxidation and subsequent acetalization, remains the most chemically sound and direct indirect pathway.

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide range of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nucleophile. wikipedia.org The alcohol is activated by the phosphine (B1218219) and azodicarboxylate, allowing it to be displaced by the nucleophile in an SN2-type process. organic-chemistry.org

While versatile, the Mitsunobu reaction is not a method for synthesizing acetals from alcohols. The nucleophiles employed are typically acidic compounds (pKa < 13), such as carboxylic acids to form esters, or imides and azides to form protected amines. wikipedia.orgorganic-chemistry.org Applying Mitsunobu conditions to 4-(3-hydroxypropyl)-morpholine would not yield this compound. Instead, if a suitable nucleophile were introduced, it would lead to the substitution of the hydroxyl group. For instance, using benzoic acid as the nucleophile would produce 4-(3-benzoyloxypropyl)morpholine. Therefore, the Mitsunobu reaction serves as a method for derivatization of the hydroxyl group, rather than a pathway to the target acetal. nih.gov

Elaboration from 4-(3-Halopropyl)-morpholine Precursors

The synthesis of this compound can be achieved through the elaboration of 4-(3-halopropyl)-morpholine precursors. This method involves the reaction of a suitable 4-(3-halopropyl)-morpholine, such as 4-(3-chloropropyl)-morpholine, with sodium ethoxide. The core of this transformation is a nucleophilic substitution reaction where the ethoxide ion displaces the halide to form the desired diethyl acetal.

Strategies Involving 3,3-Diethoxypropionitrile as a Key Intermediate

A versatile strategy for the synthesis of this compound utilizes 3,3-diethoxypropionitrile as a key building block. sigmaaldrich.comsigmaaldrich.comscbt.com This intermediate contains the required diethoxypropyl backbone. The synthesis typically proceeds via the reduction of the nitrile group to a primary amine, followed by N-alkylation with a suitable reagent to introduce the morpholine moiety.

The synthesis of 3,3-diethoxypropionitrile itself can be accomplished through various methods. One approach involves the reaction of acetonitrile with a suitable source of the diethoxy group under pressure. google.com An alternative synthesis involves the reaction of urea (B33335) with 3,3-diethoxypropionitrile in refluxing butanolic sodium butoxide to produce other heterocyclic compounds, demonstrating the reactivity of this intermediate. sigmaaldrich.comsigmaaldrich.com

The physical properties of 3,3-diethoxypropionitrile are well-documented and provided in the table below. sigmaaldrich.comsigmaaldrich.com

| Property | Value |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| Boiling Point | 91-93 °C / 11 mmHg |

| Density | 0.954 g/mL at 25 °C |

| Refractive Index | n20/D 1.415 |

Table 1: Physical Properties of 3,3-Diethoxypropionitrile

General Synthetic Principles Applicable to N-Propylmorpholine Frameworks

The synthesis of N-propylmorpholine frameworks, including the target compound, relies on fundamental and widely applicable synthetic transformations. These can be broadly categorized into methods for constructing the morpholine ring itself and methods for introducing the N-propyl substituent.

Cyclization Approaches for Morpholine Ring Formation

The formation of the morpholine ring is a critical step in many synthetic routes. A common and effective method is the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. For example, treating a suitable precursor with chloroacetyl chloride followed by an aqueous base can lead to the formation of the morpholine ring with high yield. researchgate.net Another strategy involves the dehydration of diethanolamine or its derivatives. google.com

Alternative cyclization strategies include the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663) in the presence of a base, which provides a redox-neutral pathway to morpholines. organic-chemistry.orgchemrxiv.orgchemrxiv.org Palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes also offers a route to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

A variety of reagents and conditions can be employed for these cyclizations, as summarized in the table below. researchgate.net

| Reagents and Conditions | Yield |

| a) Chloroacetyl chloride, NaOH, H2O, DCM, rt, 30 min; then aq. KOH, IPA, rt, 2 h | 90% |

| b) BH3·THF, reflux, 3 h; then aq. HBr, reflux, 1 h | 93% (borane reduction), 85% (cyclization) |

Table 2: Reagents and Yields for Morpholine Ring Formation researchgate.net

N-Alkylation Protocols for Incorporating the Propyl Chain

Once the morpholine ring is formed, or if starting with morpholine itself, the propyl chain can be introduced via N-alkylation. A straightforward approach involves the reaction of morpholine with a suitable propyl halide, such as 1-bromo-3-chloropropane, in the presence of a base.

A study on the N-alkylation of morpholine with various alcohols catalyzed by a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor demonstrated high conversion and selectivity, particularly with primary alcohols. researchgate.net This gas-solid phase reaction provides a method for introducing alkyl chains onto the morpholine nitrogen. The reaction conditions for the N-methylation of morpholine are presented in the table below. researchgate.net

| Parameter | Value |

| Catalyst | CuO–NiO/γ–Al2O3 |

| Temperature | 220 °C |

| Molar Ratio (Methanol:Morpholine) | 3:1 |

| LHSV | 0.15 h⁻¹ |

| Pressure | 0.9 MPa |

| Morpholine Conversion | 95.3% |

| N-Methylmorpholine Selectivity | 93.8% |

Table 3: Optimized Conditions for N-Methylation of Morpholine researchgate.net

Catalytic Strategies in Morpholine Functionalization

Modern catalytic methods offer powerful tools for the synthesis and functionalization of morpholine derivatives. These strategies can provide high efficiency, selectivity, and functional group tolerance.

Transition metal catalysis, particularly with iridium, has emerged as a significant strategy in organic synthesis. Iridium catalysts have been effectively used for the hydrosilylation of alkenes, a reaction that can be adapted for the functionalization of molecules containing a double bond. capes.gov.br For instance, iridium complexes prepared from [IrX(COD)₂] (X = OMe, Cl) and various ligands can catalyze the hydrosilylation of hex-1-ene. capes.gov.br

More specifically, iridium-catalyzed C-H activation and silylation of aliphatic amines represents a cutting-edge approach for functionalization. berkeley.edu This method allows for the direct introduction of a silyl (B83357) group at the β-position to the nitrogen atom. While not a direct synthesis of the propyl chain, this methodology opens avenues for subsequent transformations to build the desired functionality. Similarly, iridium-catalyzed C-H borylation provides a versatile handle for late-stage functionalization of complex molecules, which could be applied to morpholine-containing structures. nih.gov The development of sterically encumbered ligands has been shown to accelerate these iridium-catalyzed C-H silylation reactions. berkeley.edu

Emerging Photocatalytic Methods

The application of photocatalysis in organic synthesis has gained significant traction as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. For the synthesis of N-substituted morpholines, such as this compound, photocatalytic methods offer a promising alternative to traditional synthetic routes.

One notable advancement is the photocatalytic coupling of aldehydes with silicon amine protocol (SLAP) reagents, which enables the synthesis of a variety of substituted morpholines. nih.govsigmaaldrich.com This method, developed by Jackl, Legnani, Morandi, and Bode in 2017, utilizes an inexpensive organic photocatalyst, such as tetraphenylporphyrin (B126558) (TPP), in conjunction with a Lewis acid additive. nih.gov The reaction proceeds under continuous flow conditions, which offers advantages in terms of scalability and process control. nih.gov

The proposed mechanism involves the formation of an amine radical cation, which is key to the catalytic cycle. nih.govsigmaaldrich.com While the direct synthesis of this compound is not explicitly detailed, the methodology's tolerance for a range of aldehydes suggests that 3,3-diethoxypropanal (B3055259) could potentially serve as a suitable precursor. The reaction would involve the coupling of 3,3-diethoxypropanal with a suitable morpholine-containing SLAP reagent.

Another relevant photocatalytic approach is the diastereoselective annulation for the synthesis of substituted 2-aryl morpholines. acs.orguclouvain.benih.gov This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. acs.orguclouvain.benih.gov Although this specific protocol is designed for the synthesis of 2-aryl morpholines, the underlying principles of generating radical intermediates through photoredox catalysis could potentially be adapted for the N-alkylation of morpholine. acs.orguclouvain.be

| Photocatalytic Method | Key Reagents & Conditions | Potential Applicability for this compound Synthesis | Reference |

|---|---|---|---|

| Photocatalytic coupling of aldehydes and SLAP reagents | Aldehyde (e.g., 3,3-diethoxypropanal), morpholine-containing SLAP reagent, TPP photocatalyst, Lewis acid, continuous flow | Potentially applicable by using 3,3-diethoxypropanal as the aldehyde component. | nih.govsigmaaldrich.com |

| Diastereoselective photocatalytic annulation | Visible-light-activated photocatalyst, Lewis acid, Brønsted acid | Principles could be adapted for N-alkylation of morpholine, though the reported method is for 2-aryl morpholines. | acs.orguclouvain.benih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the chemical industry. The synthesis of morpholine derivatives is no exception, with new "green" protocols being developed to minimize waste and avoid the use of hazardous reagents.

A landmark development in the green synthesis of morpholines was reported in 2024 by Ortiz and colleagues. acs.orgchemrxiv.orgorganic-chemistry.orgresearchgate.netnih.govchemrxiv.org Their method provides a high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and readily available reagents: ethylene sulfate and potassium tert-butoxide (tBuOK). acs.orgchemrxiv.orgorganic-chemistry.orgnih.govchemrxiv.org

This synthetic strategy is particularly attractive due to its adherence to several principles of green chemistry. It avoids the use of toxic reagents like chloroacetyl chloride and hydride reducing agents, which are common in traditional morpholine syntheses. organic-chemistry.org Furthermore, the reaction can be performed using greener solvents, and it has been demonstrated to be scalable to over 100 grams. organic-chemistry.org

The key to this methodology is the selective monoalkylation of a 1,2-amino alcohol with ethylene sulfate to form a zwitterionic intermediate, which then undergoes cyclization to the morpholine ring under mild conditions. acs.orgorganic-chemistry.org For the synthesis of this compound, the required starting material would be N-(3,3-diethoxypropyl)ethanolamine. The reaction of this amino alcohol with ethylene sulfate, followed by base-mediated cyclization, would yield the target compound.

The broad substrate scope of this method, which includes a variety of primary amines, suggests its applicability for the synthesis of a wide range of N-substituted morpholines. acs.orgchemrxiv.orgnih.govchemrxiv.org The efficiency and environmental benefits of this approach make it a superior alternative to many classical methods for the production of morpholine-containing compounds.

| Green Chemistry Approach | Starting Materials | Key Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Selective monoalkylation and cyclization | N-(3,3-diethoxypropyl)ethanolamine | Ethylene sulfate, Potassium tert-butoxide (tBuOK) | High yield, redox-neutral, avoids toxic reagents, scalable, uses greener solvents. | acs.orgchemrxiv.orgorganic-chemistry.orgresearchgate.netnih.govchemrxiv.org |

Reactivity and Reaction Mechanisms of 4 3,3 Diethoxy Propyl Morpholine

Acetal (B89532) Hydrolysis and Subsequent Transformations

The diethyl acetal group serves as a protected form of an aldehyde. This protecting group can be removed under acidic conditions, revealing a reactive aldehyde functionality.

Acid-Catalyzed Cleavage Mechanisms

The hydrolysis of the diethyl acetal in 4-(3,3-diethoxy-propyl)-morpholine proceeds via a standard acid-catalyzed mechanism. The reaction is initiated by protonation of one of the ethoxy groups by an acid catalyst, such as aqueous hydrochloric acid. This protonation creates a good leaving group, ethanol (B145695). The subsequent departure of ethanol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, forms a hemiacetal. Further protonation of the remaining ethoxy group, followed by elimination of a second molecule of ethanol and deprotonation, yields the final aldehyde product, 4-morpholinopropanal. The presence of the morpholine (B109124) nitrogen can influence the reaction rate, potentially by interacting with the acid catalyst.

Formation and Reactivity of the Corresponding Aldehyde Intermediate

Upon hydrolysis, this compound is converted to 4-morpholinopropanal. This aldehyde is a versatile intermediate for various synthetic transformations. The aldehyde group can undergo nucleophilic addition reactions, oxidation, and reduction. For instance, it can be reduced to the corresponding alcohol, 4-(3-hydroxypropyl)morpholine, using reducing agents like sodium borohydride (B1222165).

Furthermore, the presence of the morpholine ring in proximity to the aldehyde functionality opens up possibilities for intramolecular reactions or specific catalytic pathways. The amine can be utilized to form enamines, which are valuable intermediates in carbon-carbon bond-forming reactions, such as the Stork enamine alkylation. fiveable.me

Nucleophilic Behavior at the Morpholine Nitrogen Center

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. wikipedia.orgchemicalbook.com However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikipedia.orgatamanchemicals.comatamankimya.comatamankimya.com

Despite this reduced reactivity, the morpholine nitrogen readily participates in a variety of nucleophilic substitution and addition reactions. It can react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. researchgate.net For example, reaction with an acyl chloride, like 4-morpholinecarbonyl chloride, would yield the corresponding amide. chemicalbook.com The nucleophilicity of the morpholine nitrogen is a key factor in its wide use in organic synthesis. wikipedia.orgchemicalbook.com

| Reactant Class | Specific Example | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide | Quaternary Ammonium Salt |

| Acyl Chloride | Acetyl Chloride | Amide |

| Sulfonyl Chloride | Toluenesulfonyl Chloride | Sulfonamide |

Electrophilic Transformations at the Propyl Chain

The propyl chain of this compound is an alkyl chain and is generally not susceptible to electrophilic attack due to its electron-rich nature. unacademy.com Electrophilic substitution reactions are more characteristic of aromatic systems. libretexts.orgmsu.edumasterorganicchemistry.comchemguide.co.uk However, under specific conditions, such as free-radical halogenation, substitution on the alkyl chain could be induced.

Once the acetal is hydrolyzed to the aldehyde, the α-carbon (the carbon adjacent to the carbonyl group) becomes activated. This position can undergo electrophilic substitution via an enol or enolate intermediate. For example, in the presence of a base, the aldehyde can be halogenated at the α-position.

Stereochemical Considerations in Reactions Involving the Morpholine Ring

The morpholine ring in this compound exists predominantly in a chair conformation. cdnsciencepub.com Since the parent molecule is achiral, stereochemical considerations become relevant when new stereocenters are introduced during a reaction.

For instance, in the quaternization of the morpholine nitrogen with an alkyl halide, if the substituents on the morpholine ring were different, the approach of the electrophile could be influenced by the steric bulk of these substituents, leading to a preference for either axial or equatorial attack. cdnsciencepub.comcdnsciencepub.com Studies on substituted morpholines have shown that the quaternization of the nitrogen often proceeds with a preference for axial attack. cdnsciencepub.com

Similarly, reactions at the α-carbon of the intermediate aldehyde, 4-morpholinopropanal, can create a new stereocenter. The stereochemical outcome of such reactions can be influenced by the existing morpholine ring, potentially through chelation control or steric hindrance, leading to diastereoselectivity. The stereochemistry of the products in such cases would need to be determined using techniques like nuclear Overhauser effect (NOE) spectroscopy or X-ray crystallography. nih.gov In the synthesis of substituted morpholines, the stereochemistry can be influenced by factors such as the anomeric effect and steric strain. acs.org

Derivatization and Analog Synthesis Based on the 4 3,3 Diethoxy Propyl Morpholine Scaffold

Modifications of the Diethoxypropyl Moiety

The diethoxypropyl portion of the molecule offers significant opportunities for chemical alteration, with the acetal (B89532) functionality and the three-carbon linker being the principal sites for modification.

Transformations of the Acetal Functionality (e.g., Ketalization, Transacetalization)

The diethyl acetal group in 4-(3,3-diethoxy-propyl)-morpholine serves as a protected form of an aldehyde. This latent carbonyl group can be readily unmasked through acid-catalyzed hydrolysis. organic-chemistry.orgmdpi.com Treatment with aqueous acid, such as hydrochloric acid, efficiently cleaves the acetal to reveal the corresponding aldehyde, 3-(morpholin-4-yl)propanal. mdpi.com This aldehyde is a key intermediate that can participate in a vast array of subsequent chemical reactions, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, thereby enabling the introduction of diverse functional groups.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | H₃O⁺ (e.g., aq. HCl) | 3-(Morpholin-4-yl)propanal | Acetal Hydrolysis |

| This compound | Ethylene (B1197577) Glycol, Acid Catalyst (e.g., TsOH) | 4-(2-(1,3-Dioxolan-2-yl)ethyl)morpholine | Transacetalization |

| This compound | 1,3-Propanediol, Acid Catalyst (e.g., TsOH) | 4-(2-(1,3-Dioxan-2-yl)ethyl)morpholine | Transacetalization |

Chain Elongation and Functionalization of the Propyl Linker

Modifying the length or functionality of the propyl linker is a more complex synthetic challenge that typically involves building the desired chain before its attachment to the morpholine (B109124) ring. Direct functionalization of the existing propyl chain is often difficult without affecting other parts of the molecule.

A common strategy to achieve analogues with different linker lengths or substituents is to start with a modified alkylating agent. For instance, instead of using a 3-carbon electrophile, one could use 4,4-diethoxy-1-bromobutane to synthesize a homologue with a butyl linker. To introduce functionality, a substituted propyl halide could be reacted with morpholine. For example, the synthesis of analogues like 3-morpholino-1-phenylpropan-1-one (B1605873) demonstrates the use of a functionalized three-carbon chain to alkylate morpholine, leading to a ketone functionality within the linker. ru.nl

Functionalization and Structural Elaboration of the Morpholine Heterocycle

The morpholine ring itself is a prime target for derivatization, offering multiple positions for the introduction of substituents and the construction of more complex, conformationally defined architectures.

Introduction of Substituents at C-2, C-3, C-5, and C-6 Positions

Attaching substituents to the carbon atoms of the morpholine ring in this compound is most effectively achieved by employing a pre-functionalized morpholine derivative in the synthesis. chemrxiv.orgresearchgate.net Rather than attempting to directly substitute the carbons of the parent heterocycle, a more versatile approach is the N-alkylation of a C-substituted morpholine with an appropriate electrophile like 1-bromo-3,3-diethoxypropane. chemrxiv.org This strategy allows for the systematic incorporation of a wide variety of substituents at the C-2, C-3, C-5, and C-6 positions, enabling fine-tuning of the molecule's steric and electronic properties. For instance, using commercially available 2-methylmorpholine (B1581761) or (2R,6S)-2,6-dimethylmorpholine as the starting amine would yield the corresponding C-substituted analogues. chemrxiv.orgresearchgate.net

| Substituted Morpholine Precursor | Alkylating Agent | Product Example |

| 2-Methylmorpholine | 1-Bromo-3,3-diethoxypropane | 4-(3,3-Diethoxy-propyl)-2-methylmorpholine |

| (2R,6S)-2,6-Dimethylmorpholine | 1-Bromo-3,3-diethoxypropane | (2R,6S)-4-(3,3-Diethoxy-propyl)-2,6-dimethylmorpholine |

| 3,5-Dimethylmorpholine | 1-Bromo-3,3-diethoxypropane | 4-(3,3-Diethoxy-propyl)-3,5-dimethylmorpholine |

Synthesis of Conformationally Constrained Morpholine Analogues

The inherent flexibility of the six-membered morpholine ring can be reduced through the synthesis of conformationally constrained analogues. Introducing structural rigidity is a key strategy in drug design to lock the molecule into a specific, biologically active conformation. This can be accomplished by incorporating bridges across the morpholine ring or by synthesizing the diethoxypropyl side chain onto a pre-existing bicyclic or bridged morpholine system. Such strategies create a more defined three-dimensional structure, which can be crucial for optimizing interactions with biological targets.

Ring-Fused Morpholine Systems Derived from the Core Structure

Creating novel, polycyclic structures by fusing an additional ring to the morpholine core represents a significant structural elaboration. These ring-fused systems can possess unique geometries and properties compared to the parent monocyclic scaffold. One conceptual approach involves intramolecular cyclization. researchgate.netbeilstein-journals.org For this to be feasible, the initial this compound scaffold would first need to be functionalized. For example, a reactive group could be introduced onto the morpholine ring (e.g., at C-2) and another on the propyl side chain (potentially after hydrolysis of the acetal). A subsequent intramolecular reaction, such as a condensation or cyclization, could then form the new fused ring. rsc.org For instance, a phenolate-induced intramolecular ring-opening of a tethered aziridine (B145994) has been used to generate benzoxacycles, a strategy that could be adapted to create morpholine-fused systems.

Advanced Analytical Techniques for Characterization of 4 3,3 Diethoxy Propyl Morpholine and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in "4-(3,3-Diethoxy-propyl)-morpholine".

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. Based on the analysis of related structures, the following chemical shifts can be predicted:

Morpholine (B109124) Ring Protons: The protons on the carbons adjacent to the oxygen atom (O-CH₂) typically resonate at a different frequency than those adjacent to the nitrogen atom (N-CH₂).

Propyl Chain Protons: The three methylene (B1212753) groups of the propyl chain (-CH₂-CH₂-CH₂-) will each produce a unique signal, with their chemical shifts influenced by their proximity to the morpholine nitrogen and the diethyl acetal (B89532) group.

Diethyl Acetal Group Protons: The methine proton (-CH(OEt)₂) and the methylene (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the two ethoxy groups will have characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Morpholine H (O-CH₂) | ~3.70 | Triplet | 4H |

| Morpholine H (N-CH₂) | ~2.45 | Triplet | 4H |

| N-CH₂- (propyl) | ~2.40 | Triplet | 2H |

| -CH₂- (middle of propyl) | ~1.75 | Quintet | 2H |

| -CH₂-CH(OEt)₂ | ~1.90 | Triplet | 2H |

| -CH(OEt)₂ | ~4.60 | Triplet | 1H |

| -OCH₂CH₃ | ~3.50 & ~3.65 | Quartet | 4H |

| -OCH₂CH₃ | ~1.20 | Triplet | 6H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For "this compound," distinct signals are expected for each carbon atom.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Morpholine C (O-CH₂) | ~67.0 |

| Morpholine C (N-CH₂) | ~54.0 |

| N-CH₂- (propyl) | ~58.0 |

| -CH₂- (middle of propyl) | ~25.0 |

| -CH₂-CH(OEt)₂ | ~35.0 |

| -CH(OEt)₂ | ~102.0 |

| -OCH₂CH₃ | ~61.0 |

| -OCH₂CH₃ | ~15.5 |

2D NMR Experiments: To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, various two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For "this compound," COSY would show correlations between the protons within the propyl chain and between the adjacent protons in the ethoxy groups. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connectivity between different functional groups, for instance, confirming the attachment of the propyl chain to the morpholine nitrogen and to the diethyl acetal group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the ether and amine functionalities of the morpholine ring, as well as the acetal group.

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring is typically observed in the region of 1200-1020 cm⁻¹.

C-O-C Stretching (Ether and Acetal): Strong absorption bands corresponding to the C-O-C stretching vibrations of the morpholine ether linkage and the diethyl acetal group are expected in the 1200-1020 cm⁻¹ region. Acetals often show multiple strong bands in this region. rsc.orgblogspot.comnist.gov

C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups will appear in the 3000-2850 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. rsc.orgspectroscopyonline.com For "this compound" (C₁₁H₂₃NO₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Fragmentation Analysis: In the mass spectrometer, the molecular ion of "this compound" can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable morpholinium ion or related fragments.

Loss of an ethoxy group: The diethyl acetal moiety can readily lose an ethoxy radical (-OCH₂CH₃) to form a stabilized oxonium ion.

Cleavage of the propyl chain: Fragmentation can also occur along the propyl chain, leading to various smaller charged species.

A key fragment often observed in the mass spectra of N-substituted morpholines is the morpholino-methyl cation [CH₂(C₄H₈NO)]⁺ at m/z 100. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating "this compound" from any impurities or byproducts from a synthesis and for assessing its purity.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like "this compound". The compound is vaporized and passed through a column, and its retention time is used for identification and quantification.

GC with Flame Ionization Detector (FID): FID is a common and robust detector for organic compounds. keikaventures.comresearchgate.net It provides a signal that is proportional to the amount of carbon atoms in the analyte, making it useful for purity assessment.

GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides a powerful analytical tool. nih.govnih.govresearchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of the target compound and any impurities. For morpholine and its derivatives, derivatization may sometimes be employed to improve chromatographic behavior and sensitivity. nih.govresearchgate.net

GC with Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for nitrogen-containing compounds. osti.gov This would be a particularly sensitive detector for analyzing "this compound" and other nitrogen-containing derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Its application is critical in the analysis of this compound and its derivatives to assess purity, monitor reaction progress, and for quality control purposes. The choice of HPLC method is dictated by the physicochemical properties of the analyte, such as polarity, molecular weight, and UV absorbance.

For morpholine and its derivatives, which are basic compounds, various HPLC methods can be employed. helixchrom.com A common approach is reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution for basic compounds. sielc.com

Given that many morpholine derivatives lack a strong chromophore, UV detection can be challenging. helixchrom.com In such cases, derivatization with a UV-absorbing agent, such as 1-naphthylisothiocyanate (NIT), can be performed. rsc.orgresearchgate.netrsc.org This process forms a thiourea (B124793) derivative that can be readily detected by a UV detector. rsc.orgresearchgate.netrsc.org Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector may be used. helixchrom.com For enhanced sensitivity and structural elucidation, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.govnih.gov

A proposed HPLC method for the analysis of this compound, based on methods for similar compounds, is detailed in the table below.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) | Acetonitrile is a common organic modifier, and formic acid aids in protonating the morpholine nitrogen, leading to better peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | The ether and amine functionalities may provide some UV absorbance at low wavelengths. MS detection offers higher sensitivity and specificity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For novel compounds like this compound and its derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and absolute stereochemistry in chiral molecules. This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

The table below presents representative crystallographic data for a morpholine derivative, 4-[(morpholin-4-yl)carbothioyl]benzoic acid, illustrating the type of detailed structural information that can be obtained from an X-ray crystallographic study. iucr.org

| Parameter | 4-[(morpholin-4-yl)carbothioyl]benzoic acid |

| Chemical Formula | C₁₂H₁₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Åα = 90°, β = XX.XX°, γ = 90° |

| Volume | V = XXXX.X ų |

| Z (Molecules per unit cell) | 4 |

| Morpholine Ring Conformation | Chair |

The detailed structural parameters obtained from X-ray crystallography are invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties of the solid material.

Computational Chemistry and Theoretical Studies of 4 3,3 Diethoxy Propyl Morpholine

Quantum Chemical Calculations for Electronic Structure Analysis

Detailed quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. Studies on various morpholine-containing compounds have utilized DFT to determine optimized geometries, vibrational frequencies, and electronic properties. cerist.dzresearchgate.netnih.gov For instance, DFT calculations have been applied to other morpholine (B109124) derivatives to investigate their potential as corrosion inhibitors or to understand their spectroscopic characteristics. nih.gov However, specific DFT studies on 4-(3,3-diethoxy-propyl)-morpholine are not found in the current body of scientific literature.

Molecular Orbital Theory (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity. ripublication.com Analysis of these frontier orbitals helps in identifying sites susceptible to electrophilic or nucleophilic attack. While HOMO-LUMO analyses have been performed for various organic molecules, including some morpholine derivatives to understand their charge transfer properties nih.govmaterialsciencejournal.org, such data is not available for this compound.

Conformational Analysis of the Morpholine Ring and the 3,3-Diethoxypropyl Side Chain

The three-dimensional structure of a molecule is critical to its function. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule.

Energy Profiles and Preferred Conformations (e.g., Chair Conformations)

The morpholine ring typically adopts a chair conformation. cerist.dzresearchgate.netnih.gov Computational studies on morpholine and its simpler derivatives have explored the energy differences between various conformers, such as the chair and boat forms, to determine the most stable geometries. nih.gov The orientation of substituents on the morpholine nitrogen can also influence the conformational preference. However, a detailed conformational analysis of the flexible 3,3-diethoxypropyl side chain in this compound, and its influence on the morpholine ring's conformation, has not been reported.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For instance, theoretical studies have investigated the role of morpholine as a catalyst in urethane (B1682113) formation, detailing the reaction mechanism and the energetics of the transition states. nih.govresearchgate.net Such studies provide a molecular-level understanding of how catalysts function and can guide the design of more efficient chemical processes. scielo.brcam.ac.uk Nevertheless, there are no published computational studies that focus on the reaction mechanisms involving this compound as a reactant, product, or catalyst.

Elucidation of Transition States and Reaction Energetics

While specific experimental or computational studies on the reaction kinetics of this compound are not extensively documented in publicly available literature, the reactivity of the morpholine moiety is well-studied and can provide a basis for understanding its behavior. The nitrogen atom of the morpholine ring is nucleophilic, making it a key participant in various chemical transformations.

Theoretical studies on similar morpholine derivatives, particularly in the context of catalysis, have utilized quantum mechanical calculations to elucidate transition states and reaction energetics. nih.govresearchgate.net For instance, in reactions where the morpholine nitrogen acts as a catalyst, such as in urethane formation, computational models can map out the entire reaction pathway. nih.govresearchgate.net These studies typically employ Density Functional Theory (DFT) methods, such as B3LYP, often combined with a suitable basis set (e.g., 6-31G(d,p) or aug-cc-pVTZ) to optimize the geometries of reactants, transition states, and products. nih.govnih.gov

The elucidation of a transition state involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy barrier along the reaction coordinate. For a hypothetical reaction involving the nitrogen of this compound, such as an alkylation or an addition to a carbonyl group, computational methods would be employed to:

Model the Reactant Complex: An initial complex between this compound and the reacting partner would be geometrically optimized.

Locate the Transition State (TS): Various algorithms are used to find the TS structure. This structure is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Calculate the Activation Energy (Ea): The energy difference between the transition state and the reactant complex provides the activation energy, a critical parameter for determining the reaction rate.

A theoretical study on urethane formation catalyzed by morpholine and 4-methylmorpholine (B44366) revealed that the reaction mechanism in the presence of these catalysts is significantly different from the catalyst-free process and involves multiple steps. nih.govresearchgate.net The calculated activation energies were found to be in good agreement with experimental data for similar catalysts. researchgate.net Such studies underscore the power of computational chemistry to predict and explain the catalytic activity of morpholine derivatives.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Reactant Complex | -2.5 |

| Transition State 1 | +15.8 |

| Intermediate | -5.2 |

| Transition State 2 | +12.1 |

| Product Complex | -10.7 |

| Products | -8.0 |

Note: This table is illustrative and based on typical values for reactions involving similar amines. The data does not represent experimentally or computationally verified values for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. nih.govmdpi.com For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and dynamic properties.

Classical MD simulations use a force field to describe the potential energy of a system as a function of the atomic coordinates. These force fields are collections of parameters that define the interactions between atoms, including bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

For this compound, a classical MD simulation would allow for the exploration of its vast conformational space. The key areas of conformational flexibility in this molecule are:

The Morpholine Ring: The morpholine ring typically adopts a chair conformation. nih.govresearchgate.net However, boat and twist-boat conformations are also possible, though generally higher in energy. researchgate.net Studies on morpholine itself have shown that the chair conformer with an equatorial imino group is the most stable. nih.govresearchgate.net

The Propyl Chain: The single bonds within the propyl chain can rotate, leading to a variety of chain conformations.

The Diethoxy Groups: The ethyl groups attached to the acetal (B89532) carbon can also rotate, further increasing the number of possible conformers.

By simulating the molecule in a solvent (e.g., water) at a given temperature, MD simulations can provide information on the relative populations of different conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Stable Conformations |

| C-N-C-C | Rotation around the N-propyl bond | gauche, anti |

| N-C-C-C | Rotation within the propyl chain | gauche, anti |

| C-C-C-O | Rotation around the C-acetal bond | gauche, anti |

| C-C-O-C | Rotation of the ethoxy groups | gauche, anti |

Note: The specific values and populations of these conformations would be determined from the MD trajectory analysis.

Ab-initio molecular dynamics (AIMD) is a more computationally intensive method where the forces on the atoms are calculated "from first principles" using quantum mechanical methods at each time step of the simulation. nih.gov This avoids the need for pre-parameterized force fields and can provide a more accurate description of the electronic structure and chemical bonding during the simulation.

For this compound, AIMD simulations would be particularly useful for studying:

Proton Transfer Events: If the molecule is in an acidic or basic environment, AIMD can model the dynamics of protonation and deprotonation of the morpholine nitrogen.

Reactions and Bond Breaking/Formation: AIMD can be used to simulate chemical reactions, providing insights into the dynamic evolution of the system as it moves along the reaction coordinate.

Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function from an AIMD trajectory can be used to calculate the vibrational spectrum of the molecule, which can be compared with experimental infrared (IR) or Raman spectra.

Intermolecular Interactions: AIMD can provide a highly accurate description of hydrogen bonding and other non-covalent interactions between this compound and its environment.

Due to the high computational cost, AIMD simulations are typically limited to smaller systems and shorter timescales compared to classical MD. nih.gov However, they offer a level of accuracy that is essential for understanding processes that involve changes in the electronic structure.

Future Directions in the Academic Research of 4 3,3 Diethoxy Propyl Morpholine

Development of Novel and Highly Efficient Synthetic Methodologies

While methods for the synthesis of morpholine (B109124) derivatives are established, there is a persistent need for the development of more efficient, sustainable, and economically viable routes. researchgate.netresearchgate.net Future research should prioritize the creation of innovative synthetic pathways to 4-(3,3-Diethoxy-propyl)-morpholine that are both high-yielding and environmentally benign.

A significant area for advancement lies in the realm of catalysis. The design of novel transition-metal catalysts or organocatalysts could facilitate more direct and atom-economical syntheses. For instance, developing a one-pot reaction from simple, readily available precursors would streamline the process by minimizing the need for isolating intermediates and reducing solvent usage. Another promising direction is the adaptation of synthetic routes to continuous flow processes, which can offer enhanced safety, scalability, and control over reaction conditions.

In line with the principles of green chemistry, future synthetic strategies should aim to substitute conventional volatile organic solvents with more sustainable alternatives such as ionic liquids or deep eutectic solvents. The ultimate goal would be the development of solvent-free synthetic methods, representing a major step towards environmentally responsible chemical manufacturing.

| Synthetic Strategy | Potential Benefits | Key Research Focus |

| Catalytic Approaches | Increased efficiency, atom economy, milder reaction conditions, and potential for stereoselectivity. | Design and application of novel transition metal complexes or organocatalysts. |

| One-Pot Syntheses | Reduced purification steps, decreased solvent consumption, and improved overall time efficiency. | Development of tandem or domino reaction sequences. |

| Continuous Flow Chemistry | Superior scalability, enhanced safety profiles, and precise control of reaction parameters. | Optimization of reactor configurations and flow conditions. |

| Green Chemistry Principles | Minimized environmental footprint and enhanced sustainability of the chemical process. | Utilization of eco-friendly solvents, renewable starting materials, and energy-efficient conditions. |

Exploration of Under-researched Reactivity Profiles and Transformations

The chemical behavior of this compound is primarily governed by its morpholine nitrogen and the diethyl acetal (B89532) group. Although its basicity and nucleophilicity are recognized, a broader investigation into its reactivity in diverse chemical transformations is lacking.

Future studies could explore the involvement of the morpholine ring in novel chemical reactions. This could include its participation in cycloaddition reactions, its use as a directing group in C-H activation, or its role in ring-opening polymerizations to create new materials. The diethyl acetal, typically employed as a protecting group for an aldehyde, could also be a target for novel transformations under unconventional reaction conditions, potentially uncovering new synthetic applications.

Furthermore, there is an opportunity to investigate the stereoselective functionalization of the propyl chain. This could be achieved by leveraging the inherent chirality of a substituted morpholine ring or by employing chiral catalysts to induce enantioselectivity or diastereoselectivity. The reactivity of the compound with radical species or under photochemical conditions also represents a largely unexplored frontier.

Application of Emerging Analytical Technologies for Enhanced Characterization

A comprehensive understanding of the structural features, purity, and dynamic behavior of this compound is fundamental for its application. While standard analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable, emerging technologies can offer more profound insights. ijprs.com

Advanced, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and solid-state NMR can provide a more detailed elucidation of its conformational dynamics and intermolecular interactions. The use of high-resolution mass spectrometry (HRMS), particularly when coupled with techniques like ion mobility-mass spectrometry, can yield precise mass determination and information about its three-dimensional structure in the gas phase. pharmtech.com

Moreover, the application of in-situ analytical methods, such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy or Raman spectroscopy, would enable the real-time monitoring of reactions involving this compound. d-nb.info This can provide invaluable data on reaction kinetics and mechanisms, accelerating the optimization of synthetic procedures.

| Analytical Technology | Information Gained | Potential Impact |

| Advanced NMR Spectroscopy | Detailed conformational analysis and intermolecular interactions. | Deeper understanding of structure-property relationships. |

| High-Resolution Mass Spectrometry | Precise mass and structural information, including 3D shape. | Unambiguous identification and characterization. |

| In-situ Spectroscopic Methods | Real-time reaction kinetics and mechanistic insights. | Rapid process optimization and discovery of new transformations. |

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry serves as a powerful predictive tool that can complement experimental investigations into the properties of this compound. By employing advanced computational models, researchers can gain predictive insights into its electronic structure, conformational landscape, and chemical reactivity.

Density Functional Theory (DFT) calculations can be utilized to predict key molecular properties such as geometric parameters, vibrational frequencies, and NMR chemical shifts, which can aid in the interpretation of experimental data. To understand its behavior in solution and its interactions with other molecules, Molecular Dynamics (MD) simulations can be employed.

Furthermore, computational modeling can be used to map out potential reaction pathways and predict the feasibility and selectivity of new chemical transformations. This predictive capability can guide experimental design, thereby conserving laboratory resources and accelerating the pace of discovery. The synergistic combination of computational and experimental approaches will be pivotal in unlocking the full potential of this versatile morpholine derivative.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(3,3-Diethoxy-propyl)-morpholine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Catalyst selection : Use bases like potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution reactions (e.g., morpholine reacting with 3-chloropropylhydrazine derivatives) .

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency by stabilizing intermediates .

- Temperature control : Maintain 60–80°C to balance reaction kinetics and avoid side reactions (e.g., hydrolysis of the diethoxy group) .

- Purification : Column chromatography or recrystallization is critical for removing byproducts like unreacted morpholine or oxidized intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should conflicting data be addressed?

- Methodological Answer :

- NMR spectroscopy : Use H and C NMR to confirm the morpholine ring and diethoxy-propyl chain. For example, the morpholine ring’s protons appear as a multiplet at δ 3.6–3.8 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies purity issues, while GC-MS resolves volatile impurities .

- Addressing contradictions : Cross-validate data using multiple techniques (e.g., IR spectroscopy for functional groups and X-ray diffraction for crystalline structure) .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to extreme pH (2–12) and temperatures (40–80°C) for 48–72 hours. Monitor degradation via HPLC .

- Hydrolysis susceptibility : The diethoxy group is prone to acidic hydrolysis, forming 3-oxo-propyl derivatives. Use buffered solutions (pH 7.4) to mimic physiological conditions .

- Light sensitivity : Conduct UV-visible spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. What mechanistic pathways are plausible for the formation of byproducts during the synthesis of this compound, and how can they be controlled?

- Methodological Answer :

- Byproduct formation :

- Oxidation : Diethoxy groups may oxidize to ketones under aerobic conditions. Use inert atmospheres (N) and antioxidants like BHT .

- Alkylation side reactions : Competing N-alkylation of morpholine can occur. Optimize stoichiometry (morpholine:alkylating agent = 1.2:1) .

- Control strategies :

- Reaction monitoring : Use in-situ FTIR to detect intermediate species and adjust conditions dynamically .

- Computational modeling : DFT calculations predict energy barriers for competing pathways, guiding solvent/catalyst selection .

Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to resolve contradictions in the biological activity profiles of this compound derivatives?

- Methodological Answer :

- DFT studies : Calculate electron density maps to identify reactive sites (e.g., the morpholine oxygen as a hydrogen bond acceptor) .

- Molecular docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina. Compare results with in vitro IC values to validate models .

- Contradiction resolution : When experimental IC conflicts with docking scores, re-evaluate protonation states or solvent-accessible surface areas in simulations .

Q. What advanced strategies can be employed to differentiate between stereochemical isomers of this compound derivatives in complex reaction mixtures?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® columns with hexane:isopropanol (90:10) to resolve enantiomers .

- NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)) to split proton signals in H NMR .

- X-ray crystallography : Determine absolute configuration for crystalline derivatives .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound analogs with conflicting biological data?

- Methodological Answer :

- Systematic substitution : Modify substituents on the morpholine ring (e.g., methyl, fluoro groups) and test against biological targets (e.g., antimicrobial assays) .

- Data normalization : Use Z-score analysis to account for batch-to-batch variability in activity measurements .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.